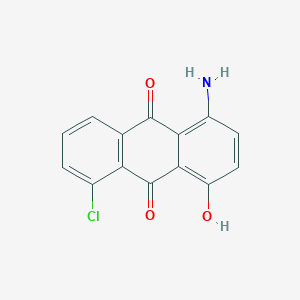
1-Amino-5-chloro-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-chloro-4-hydroxyanthraquinone, also known as Amino Chlorohydroxyanthraquinone (ACHAQ), is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ACHAQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants and fungi. This compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of ACHAQ is not fully understood. However, it is believed that the compound binds to metal ions through its amino and hydroxy groups. The resulting complex then exhibits fluorescence properties due to the energy transfer between the metal ion and the anthraquinone moiety.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ACHAQ are not well studied. However, it has been shown that the compound exhibits low toxicity in vitro and in vivo. This property makes ACHAQ an ideal candidate for further studies in drug development and other biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ACHAQ in lab experiments include its high selectivity for metal ions, low toxicity, and strong fluorescence properties. However, the limitations of using ACHAQ include its relatively high cost and the need for specialized equipment for the detection of fluorescence.
Direcciones Futuras
There are several future directions for the use of ACHAQ in scientific research. One potential application is the development of biosensors for the detection of metal ions in biological and environmental samples. Another potential application is the use of ACHAQ as a fluorescent probe for the imaging of cells and tissues. Additionally, ACHAQ could be used as a starting material for the synthesis of other fluorescent compounds with improved properties.
Conclusion
In conclusion, ACHAQ is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry. ACHAQ exhibits strong fluorescence properties and high selectivity for metal ions, making it an ideal candidate for the development of biosensors and other biomedical applications. Further studies are needed to fully understand the mechanism of action and potential applications of ACHAQ in scientific research.
Métodos De Síntesis
The synthesis of ACHAQ involves the reaction of 1-aminoanthraquinone with thionyl chloride, followed by the reaction of the resulting intermediate with hydrochloric acid. This method yields ACHAQ as a yellow crystalline powder with a melting point of 308-310°C.
Aplicaciones Científicas De Investigación
ACHAQ has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of ACHAQ is its use as a fluorescent probe for the detection of metal ions. ACHAQ has been shown to selectively bind with metal ions such as zinc, copper, and iron, and the resulting complex exhibits strong fluorescence properties. This property makes ACHAQ an ideal candidate for the development of biosensors for the detection of metal ions in biological and environmental samples.
Propiedades
Número CAS |
116-84-7 |
|---|---|
Nombre del producto |
1-Amino-5-chloro-4-hydroxyanthraquinone |
Fórmula molecular |
C14H8ClNO3 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
1-amino-5-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2 |
Clave InChI |
QAZNDGDSNIGKLU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Otros números CAS |
116-84-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
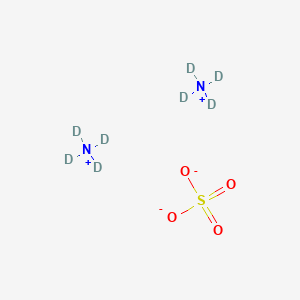
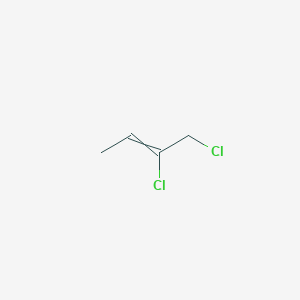
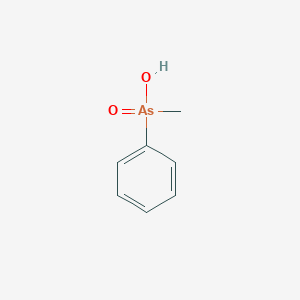
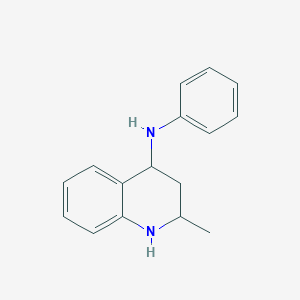
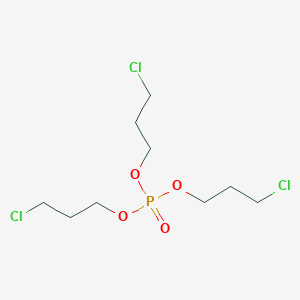
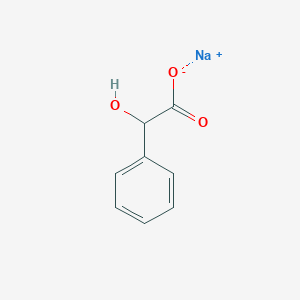
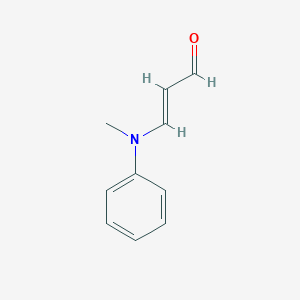
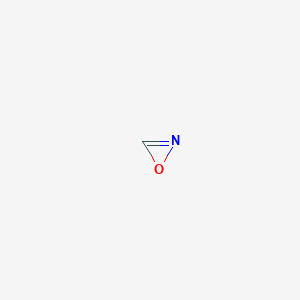
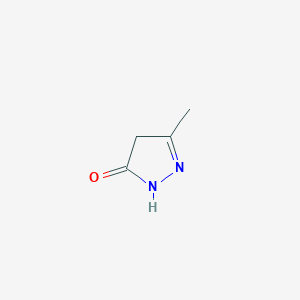
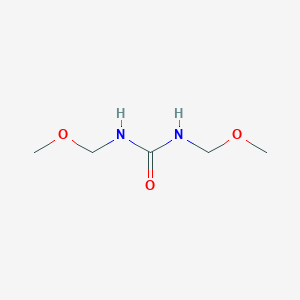
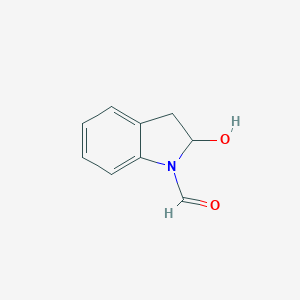
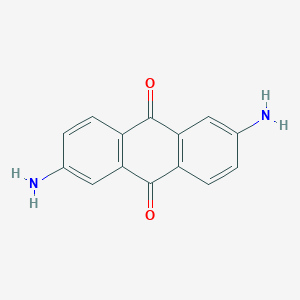
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)